molecular formula C15H10Br2O3 B14909856 2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate

2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate

Cat. No.: B14909856
M. Wt: 398.04 g/mol
InChI Key: NKVYIOMPLJAMCT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound that features a brominated phenyl group and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both a brominated phenyl group and a bromobenzoate ester in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H10Br2O3

Molecular Weight

398.04 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-bromobenzoate

InChI

InChI=1S/C15H10Br2O3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2

InChI Key

NKVYIOMPLJAMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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